2-(4-Bromothiophen-2-yl)propan-2-ol
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Overview
Description
2-(4-Bromothiophen-2-yl)propan-2-ol is an organic compound with the molecular formula C7H9BrOS It is a brominated derivative of thiophene, a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)propan-2-ol typically involves the bromination of thiophene followed by the introduction of a propan-2-ol group. One common method involves the bromination of thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The brominated thiophene is then subjected to a Grignard reaction with a suitable propan-2-ol derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogenated thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Bromothiophen-2-yl)propan-2-one.
Reduction: Formation of 2-(4-Hydrothiophen-2-yl)propan-2-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The sulfur atom in the thiophene ring can also contribute to its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorothiophen-2-yl)propan-2-ol
- 2-(4-Fluorothiophen-2-yl)propan-2-ol
- 2-(4-Methylthiophen-2-yl)propan-2-ol
Uniqueness
2-(4-Bromothiophen-2-yl)propan-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications in synthesis and research.
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-7(2,9)6-3-5(8)4-10-6/h3-4,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAZXZVTCBJGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CS1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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